4-[(2,3-dimethylphenoxy)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
2,3-Dimethylphenyl (8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl ether is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl (8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl ether involves multiple steps, starting with the preparation of the core heterocyclic structure. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl (8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2,3-Dimethylphenyl (8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl (8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl ether involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Another compound with a related structure and biological activities.
Uniqueness
2,3-Dimethylphenyl (8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl ether is unique due to its complex structure, which combines multiple heterocyclic rings
Properties
CAS No. |
663217-52-5 |
---|---|
Molecular Formula |
C23H27N5OS |
Molecular Weight |
421.6g/mol |
IUPAC Name |
4-[(2,3-dimethylphenoxy)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C23H27N5OS/c1-13-8-7-9-16(14(13)2)29-11-17-25-20-18-15-10-22(3,4)27-23(5,6)19(15)30-21(18)24-12-28(20)26-17/h7-9,12,27H,10-11H2,1-6H3 |
InChI Key |
VPQNTVWIPNJFJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)C(NC(C5)(C)C)(C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)C(NC(C5)(C)C)(C)C)C |
Origin of Product |
United States |
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